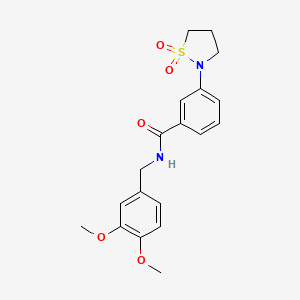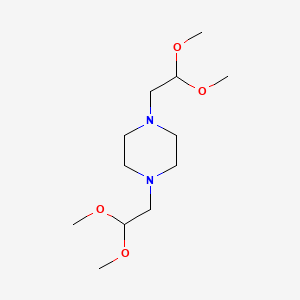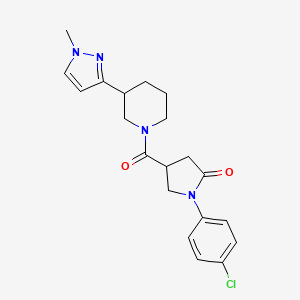
N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide, also referred to as DIBA, is a synthetic compound that has been studied for its potential therapeutic properties.
作用機序
The mechanism of action of DIBA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. DIBA has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in gene expression and cell differentiation. DIBA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
DIBA has been shown to have various biochemical and physiological effects. In cancer cells, DIBA induces apoptosis by activating the caspase pathway. DIBA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DIBA has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using DIBA in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using DIBA in lab experiments is its potential toxicity. DIBA has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DIBA. One area of interest is its potential use in combination with other therapies for cancer treatment. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DIBA and its potential effects on other cellular processes.
合成法
DIBA is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiazoline-4-carboxylic acid to form N-(3,4-dimethoxybenzyl)-2-aminothiazoline-4-carboxamide. This intermediate is then reacted with phosgene to form N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide.
科学的研究の応用
DIBA has been studied for its potential therapeutic properties in various scientific research applications. One study found that DIBA inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that DIBA has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. DIBA has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-8-7-14(11-18(17)26-2)13-20-19(22)15-5-3-6-16(12-15)21-9-4-10-27(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNIHOOHUBNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2755731.png)




![2-(benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2755741.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)




![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B2755749.png)
